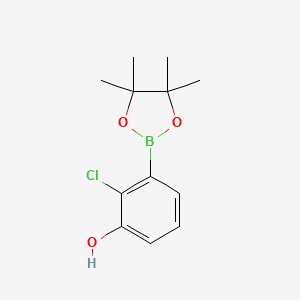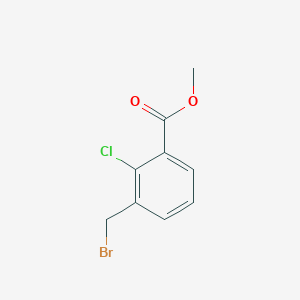
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
概要
説明
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClF3NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
作用機序
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the synthesis of various active pharmaceutical ingredients .
Mode of Action
It’s known that trifluoromethylpyridines can undergo various chemical reactions, including condensation steps, to form larger, more complex molecules . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives play a significant role in the agrochemical and pharmaceutical industries . They are involved in the protection of crops from pests and are used in the synthesis of several pharmaceuticals .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to significantly impact their biological activities .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the synthesis of various active pharmaceutical ingredients , suggesting that they may have diverse effects depending on the specific compound and its targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride. For instance, the compound is air-sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated area . These storage conditions can help maintain the stability and efficacy of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the chlorination of 2-Chloro-6-(trifluoromethyl)pyridine. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the introduction of the trifluoromethyl group and subsequent chlorination. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The presence of the chloro and trifluoromethyl groups on the pyridine ring makes it susceptible to electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution.
Halogenated Pyridines: Resulting from electrophilic aromatic substitution.
Oxidized and Reduced Pyridine Derivatives: Formed through oxidation and reduction reactions.
科学的研究の応用
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group but shares similar reactivity patterns.
2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
2-Chloropyridine-3-sulfonyl chloride: Similar functional groups but without the trifluoromethyl group.
Uniqueness
2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups This combination imparts distinct chemical properties, making it highly reactive and versatile in various chemical reactions
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-3(15(8,13)14)1-2-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVQLINMYOUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202169 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-23-5 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)









![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)
![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)

